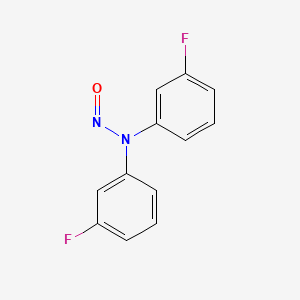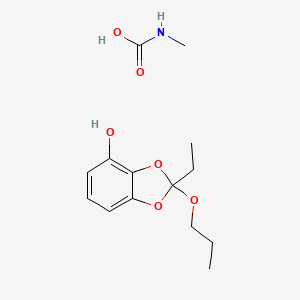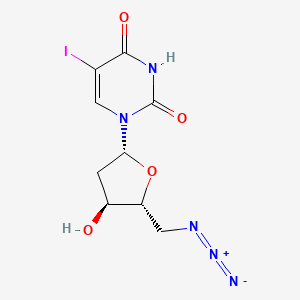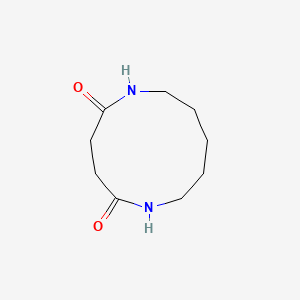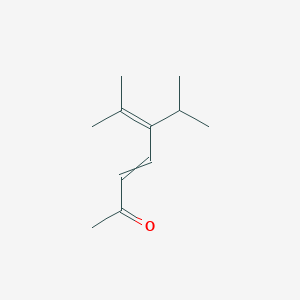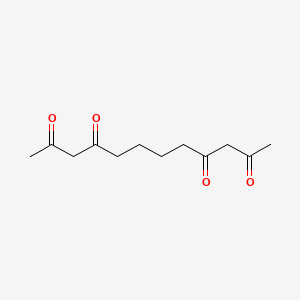
Dodecane-2,4,9,11-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecane-2,4,9,11-tetrone is an organic compound with the molecular formula C12H18O4 It is a derivative of dodecane, featuring four ketone groups at the 2, 4, 9, and 11 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecane-2,4,9,11-tetrone can be achieved through several methods. One common approach involves the oxidation of dodecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically requires controlled temperatures and prolonged reaction times to ensure complete oxidation of the desired positions .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that enhance the efficiency and yield of the compound. For instance, the use of metal catalysts such as palladium or platinum can facilitate the selective oxidation of dodecane in a continuous flow reactor, allowing for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dodecane-2,4,9,11-tetrone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids at the ketone positions.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ketone positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), mild to moderate temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dodecane-2,4,9,11-tetrone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive ketone groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties .
Mechanism of Action
The mechanism of action of dodecane-2,4,9,11-tetrone involves its interaction with various molecular targets. The ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate biochemical pathways and cellular processes, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Hexane-2,5-dione: A simpler diketone with similar reactivity but fewer functional groups.
1,1,1,10,10,10-Hexafluorodecane-2,4,7,9-tetrone: A fluorinated analog with enhanced chemical stability and unique electronic properties.
Uniqueness
Dodecane-2,4,9,11-tetrone is unique due to its four ketone groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile compound for various applications, distinguishing it from simpler ketones and other tetraketones .
Properties
CAS No. |
58816-11-8 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
dodecane-2,4,9,11-tetrone |
InChI |
InChI=1S/C12H18O4/c1-9(13)7-11(15)5-3-4-6-12(16)8-10(2)14/h3-8H2,1-2H3 |
InChI Key |
SXLIQMIWVJOKLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CCCCC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)
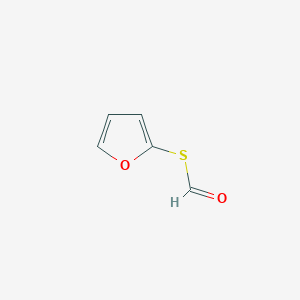
![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)
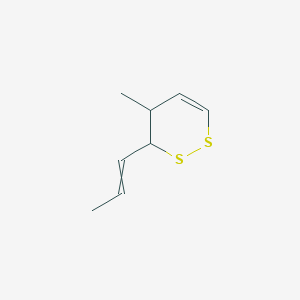
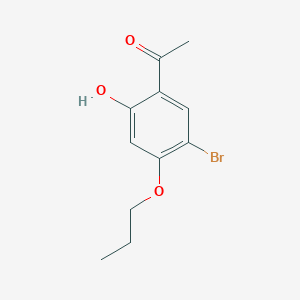
![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)

stannane](/img/structure/B14609382.png)
![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)
